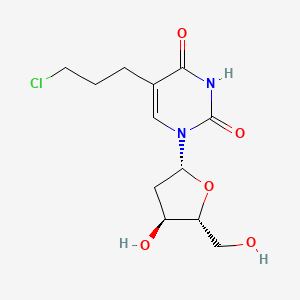
2-(8-Bromooctyl)-5-hexylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Bromooctyl)-5-hexylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an 8-bromooctyl group and a hexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-5-hexylfuran typically involves the reaction of a furan derivative with an 8-bromooctyl halide under suitable conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(8-Bromooctyl)-5-hexylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce furanones or other oxidized products.
Applications De Recherche Scientifique
2-(8-Bromooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 2-(8-Bromooctyl)-5-hexylfuran depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophiles, leading to the formation of new compounds.
Electrophilic and Nucleophilic Interactions: The furan ring and its substituents can participate in electrophilic and nucleophilic interactions, influencing the reactivity and properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(8-Bromooctyl)furan: Similar structure but lacks the hexyl group.
5-Hexylfuran: Similar structure but lacks the 8-bromooctyl group.
2-(8-Bromooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
The combination of these substituents can provide distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
88646-92-8 |
|---|---|
Formule moléculaire |
C18H31BrO |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
2-(8-bromooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
Clé InChI |
DTPNWHKWRVEOOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(O1)CCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)








![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
